molecular formula C26H24N2O5S B11403083 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11403083
M. Wt: 476.5 g/mol
InChI Key: ORRYQTHLYQMNCA-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and a sulfonamide group, which is often associated with antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the chromene derivative with benzyl(methyl)sulfonamide in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Final Coupling: The final step involves coupling the sulfonamide-chromene intermediate with 4-aminobenzoic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the chromene ring.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids.

    Reduction: Reduction of the carbonyl group can yield alcohol derivatives.

    Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit significant activity due to its sulfonamide group, which is known for its antibacterial properties. It can be studied for its potential as an antimicrobial agent.

Medicine

In medicine, the compound’s chromene core is of interest due to its potential anti-inflammatory and anticancer properties. Research can focus on its efficacy and mechanism of action in treating various diseases.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or fluorescent dyes.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. The chromene core can interact with various cellular pathways, potentially leading to anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    N-{4-[benzyl(methyl)sulfamoyl]phenyl}-4-bromobenzamide: Similar structure but with a bromine atom, which can alter its reactivity and biological activity.

    4-hydroxy-2-quinolones: Compounds with a similar chromene core but different substituents, leading to varied biological activities.

Uniqueness

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the combination of its chromene core and sulfonamide group. This dual functionality can provide a broad spectrum of biological activities and synthetic versatility, distinguishing it from other similar compounds.

Properties

Molecular Formula

C26H24N2O5S

Molecular Weight

476.5 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-6,7-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C26H24N2O5S/c1-17-13-22-23(29)15-25(33-24(22)14-18(17)2)26(30)27-20-9-11-21(12-10-20)34(31,32)28(3)16-19-7-5-4-6-8-19/h4-15H,16H2,1-3H3,(H,27,30)

InChI Key

ORRYQTHLYQMNCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)CC4=CC=CC=C4

Origin of Product

United States

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